![molecular formula C5H4Cl2N2O B596793 (4,6-Dichloropyrimidin-5-yl)methanol CAS No. 1260862-85-8](/img/structure/B596793.png)
(4,6-Dichloropyrimidin-5-yl)methanol
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Overview
Description
Scientific Research Applications
Organic Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic systems, which are crucial in pharmaceuticals. The presence of dichloropyrimidine allows for further functionalization through nucleophilic aromatic substitution (S_NAr) reactions . This enables the construction of complex molecules for potential use in drug development.
Antiviral Drug Precursors
“(4,6-Dichloropyrimidin-5-yl)methanol” can be used to create intermediates for antiviral drugs. It has been noted that certain pyrimidine derivatives exhibit inhibitory effects on viral replication, making them valuable in the study of new antiviral therapies .
Inhibitors of Nitric Oxide Production
Derivatives of this compound have shown to inhibit nitric oxide production in immune-activated cells. This property is significant for the development of treatments for conditions where the regulation of nitric oxide is beneficial .
Development of Antidepressants and Pain Regulators
The pyrimidine core is a common motif in many pharmacologically active compounds, including antidepressants and pain regulators. Research into the modification of “(4,6-Dichloropyrimidin-5-yl)methanol” could lead to the discovery of new therapeutic agents in these areas .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, such as this compound, are elemental structural motifs of several essential natural products and a number of synthetic drugs .
Mode of Action
The mode of action of (4,6-Dichloropyrimidin-5-yl)methanol involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Biochemical Pathways
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s n ar reaction . This is unlike other nitrogen heterocycles such as pyridine and imidazole .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is mentioned .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,6-Dichloropyrimidin-5-yl)methanol. For instance, the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can affect the reaction products .
properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRISGDUFMBMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693832 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyrimidin-5-yl)methanol | |
CAS RN |
1260862-85-8 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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